molecular formula C13H12IN B1316671 N-Benzyl-4-iodoaniline CAS No. 3526-49-6

N-Benzyl-4-iodoaniline

Cat. No. B1316671
CAS RN: 3526-49-6
M. Wt: 309.14 g/mol
InChI Key: XRLJKIYWSQACLG-UHFFFAOYSA-N
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Description

N-Benzyl-4-iodoaniline is a chemical compound with the molecular formula C₁₃H₁₂IN . Its average mass is approximately 309.146 Da , and its monoisotopic mass is 309.001434 Da . This compound belongs to the class of arylbenzothiazoles , which are privileged scaffolds in synthetic and medicinal chemistry. Benzothiazoles and their derivatives exhibit a wide range of pharmacological properties and structural diversity, making them valuable for drug discovery .


Synthesis Analysis

Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles, including those involving C-S bond formation. For instance, Zhang et al. designed an efficient protocol for synthesizing 2-arylbenzothiazole moieties via oxidative cross-coupling reactions using readily available N-benzyl-2-iodoaniline and potassium sulfide as precursors . This method provides a versatile route to access these biologically relevant compounds.

Scientific Research Applications

Synthesis and Drug Development

  • C4-Aminated Indoles Synthesis : A study detailed the synthesis of highly functionalized 4-aminoindoles via a three-component cross-coupling involving o-iodoaniline, showcasing the chemical's utility in creating complex molecules with potential pharmaceutical applications (Zhang et al., 2019).

Catalysis and Material Science

  • Copper-Catalyzed Double C-S Bond Formation : Another significant application is demonstrated through the copper-catalyzed synthesis of benzothiazoles from N-benzyl-2-iodoaniline, indicating its role in facilitating novel catalytic reactions for material science (Zhang et al., 2014).

Advanced Organic Synthesis

  • Palladium-Catalysed Carbonylation : Research involving 2-iodoaniline derivatives in palladium-catalysed carbonylation showcases methodologies that could potentially extend to N-Benzyl-4-iodoaniline, offering pathways for creating a variety of organic compounds (Ács et al., 2006).

Chemical Selectivity and Reaction Mechanisms

  • Ortho Effect in Mass Spectrometry : A study on the ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent could provide insights into the analytical techniques applicable for derivatives like N-Benzyl-4-iodoaniline, enhancing understanding of its chemical behavior under various conditions (Jariwala et al., 2008).

properties

IUPAC Name

N-benzyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJKIYWSQACLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565843
Record name N-Benzyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-iodoaniline

CAS RN

3526-49-6
Record name N-Benzyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.19 Grams of p-iodoaniline and 1.06 g of benzaldehyde were dissolved in 50 ml of glyme and the resulting solution heated to 60° for two hours. The temperature was maintained for an additional hour after the addition of 30 ml of a 1 M solution of borane in tetrahydrofuran. The excess boron hydride was then destroyed by the addition of about 10 ml of methanol. To this mixture was added 100 ml of a 0.3 M solution of sodium hydroxide and the resulting solution extracted with 100 ml of ether to yield N-benzyl-p-iodoaniline, Rf =0.70.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TR Tiburcio - 2022 - yorkspace.library.yorku.ca
Chapter 1 Herein we report a protocol for the synthesis of carbamoyl fluorides from secondary amines using inexpensive, and commercially available starting materials. This method …
Number of citations: 2 yorkspace.library.yorku.ca
D Cadwallader, TR Tiburcio… - The Journal of Organic …, 2022 - ACS Publications
We report a method for the synthesis of carbamoyl fluorides from secondary amines using bench-stable, inexpensive, and readily accessible starting materials that, when combined, …
Number of citations: 7 pubs.acs.org
KO Yerdelen, HI Gul - Medicinal Chemistry Research, 2013 - Springer
… This compound was obtained from N-benzyl-4-iodoaniline 17 according to general procedure as white solid. Yield 41 %; mp 259–261 C. The crude compound was purified by column …
Number of citations: 17 link.springer.com
T Yokoi, H Tanimoto, T Ueda, T Morimoto… - The Journal of …, 2018 - ACS Publications
This paper reports on the selective conversion of alkyl azido groups at the carbonyl α-position to diazo compounds. Through β-elimination of dinitrogen, followed by hydrazone formation…
Number of citations: 23 pubs.acs.org
D Wei, P Yang, C Yu, F Zhao, Y Wang… - The Journal of Organic …, 2021 - ACS Publications
A manganese-catalyzed N-alkylation reaction of amines with alcohols via hydrogen autotransfer strategy has been demonstrated. The developed practical catalytic system including an …
Number of citations: 19 pubs.acs.org
D Wu, Q Bu, C Guo, B Dai, N Liu - Molecular Catalysis, 2021 - Elsevier
Multi-amino groups and nitrogen donors compound was discovered as an organocatalyst for N-alkylation of alcohols with amines in the presence of Mo(CO) 6 . The Mo(CO) 6 /…
Number of citations: 4 www.sciencedirect.com
C Zhang, Z Li, J Chen, S Qi, Y Fang… - The Journal of …, 2020 - ACS Publications
Novel and efficient base-mediated N-alkylation and amidation of amidines with alcohols have been developed, which can be carried out in one-pot reaction conditions, which allows for …
Number of citations: 17 pubs.acs.org
DR Wenz - 2014 - search.proquest.com
Nitrogen containing compounds are ubiquitous in nature, and this element plays a critical role in the biological activity of many useful compounds. The essential role of nitrogen has …
Number of citations: 1 search.proquest.com
B Cui, B Yan, K Wang, L Li, S Chen… - Journal of Medicinal …, 2022 - ACS Publications
Necroptosis is a form of programmed cell death. Mixed lineage kinase domain-like protein (MLKL) is the necroptosis executor, and it is involved in various diseases such as tissue …
Number of citations: 4 pubs.acs.org
RC Chadwick, V Kardelis, P Lim… - The Journal of Organic …, 2014 - ACS Publications
Tris(pentafluorophenyl)boron B(C 6 F 5 ) 3 is an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides. It allows for the mild reduction of a variety …
Number of citations: 93 pubs.acs.org

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